The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and catalyst presence, significantly influence yield and purity.
The molecular structure of 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can be represented using various structural formulas:
BNNUSPHWVUNANP-UHFFFAOYSA-N
C1=CC(=CC=C1SCC(=O)NC2=C(C=C(C=C2)I)C(F)(F)F)Cl
Computational methods such as density functional theory (DFT) can be employed to analyze the preferred conformations and interactions of this compound with biological targets.
The compound can participate in various chemical reactions:
These reactions are significant in exploring the compound's reactivity and potential applications in drug development.
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide can involve:
The presence of chlorinated groups enhances binding affinity through hydrophobic interactions while the sulfanyl group may facilitate hydrogen bonding with target proteins.
Key physical and chemical properties include:
These properties are essential for understanding how the compound behaves under different experimental conditions.
2-[(4-chlorophenyl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide has potential applications across several fields:
The versatility of this compound makes it a valuable subject for ongoing research across multiple scientific disciplines.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2